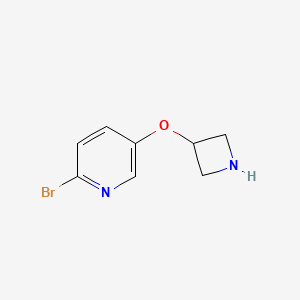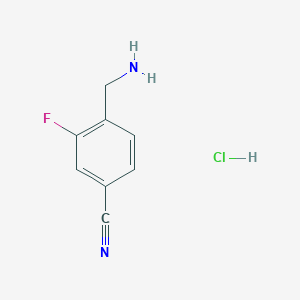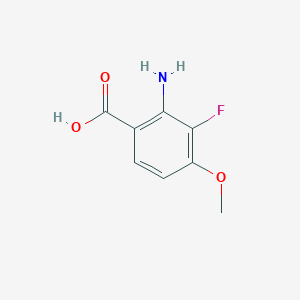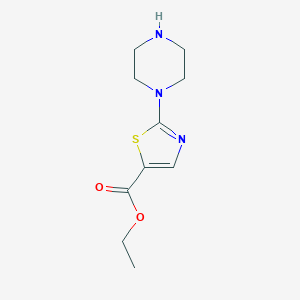
Ethyl-2-(Piperazin-1-yl)-1,3-thiazol-5-carboxylat
Übersicht
Beschreibung
Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C10H15N3O2S and its molecular weight is 241.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Verbindungen, die strukturell mit Ethyl-2-(Piperazin-1-yl)-1,3-thiazol-5-carboxylat verwandt sind, wurden auf ihre antiviralen Eigenschaften untersucht. Zum Beispiel haben Derivate des Indols, die eine ähnliche Piperazin-Einheit aufweisen, eine inhibitorische Aktivität gegen Influenza A und Coxsackie B4-Virus gezeigt . Dies deutet darauf hin, dass this compound möglicherweise modifiziert werden könnte, um seine antiviralen Fähigkeiten zu verbessern.
Antikrebs-Eigenschaften
Der Piperazinring ist ein häufiges Merkmal in Molekülen, die eine Antikrebsaktivität aufweisen. Forschungen zeigen, dass Verbindungen mit einer Piperazinstruktur die Poly(ADP-Ribose)Polymerase (PARP) in menschlichen Brustkrebszellen angreifen können . This compound könnte als Gerüst für die Entwicklung neuer Krebstherapeutika dienen, indem dieser Mechanismus genutzt wird.
Anti-inflammatorische Anwendungen
Indolderivate, die strukturell mit this compound verwandt sind, haben signifikante entzündungshemmende Aktivitäten gezeigt . Diese Verbindung könnte weiter erforscht werden, um ihre Wirksamkeit bei der Reduzierung von Entzündungen bei verschiedenen medizinischen Erkrankungen zu beurteilen.
Wirkmechanismus
Target of Action
Compounds containing the piperazine moiety are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating the potential for diverse biological activity.
Mode of Action
Piperazine derivatives have been reported to show a wide range of biological and pharmaceutical activity . The interaction of the compound with its targets could involve various mechanisms, depending on the specific target and the structural features of the compound.
Biochemical Pathways
Indole derivatives, which share some structural similarities with the compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The compound 2-(1-piperazinyl)ethylamine, which shares some structural features with the compound, has a solubility of >1000 g/l, a density of 099 g/cm3 at 20 °C, and a boiling point of 222 °C/1013 hPa . These properties could potentially influence the bioavailability of Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate.
Result of Action
Given the wide range of biological activities associated with piperazine and indole derivatives , the compound could potentially induce a variety of molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets. For instance, the compound 2-(1-Piperazinyl)ethylamine has a solubility of >1000 g/L and a pH of 12 (20 °C, 100 g/L in H2O) , suggesting that these properties could potentially influence the action of Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate.
Biochemische Analyse
Biochemical Properties
Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and activity.
Cellular Effects
The effects of Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior . Additionally, it has been observed to impact metabolic pathways by altering the levels of key metabolites and enzymes, thereby influencing overall cellular metabolism.
Molecular Mechanism
At the molecular level, Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . This binding often involves interactions with the active site or allosteric sites of the target molecule, resulting in conformational changes that affect function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade under certain conditions, leading to a decrease in its activity over time. Additionally, long-term exposure to this compound can result in adaptive changes in cellular function, such as alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . For instance, this compound can affect the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby altering the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its activity and function. For example, certain transporters may facilitate the uptake of this compound into specific cellular compartments, where it can exert its effects on target biomolecules.
Subcellular Localization
The subcellular localization of Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes.
Eigenschaften
IUPAC Name |
ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-2-15-9(14)8-7-12-10(16-8)13-5-3-11-4-6-13/h7,11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTUBRNKFXTMTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Bromoimidazo[1,2-a]pyrimidin-2-amine](/img/structure/B1526071.png)
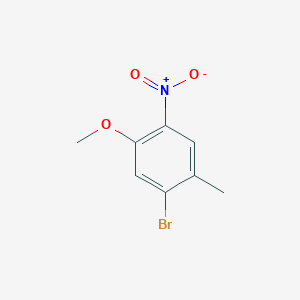
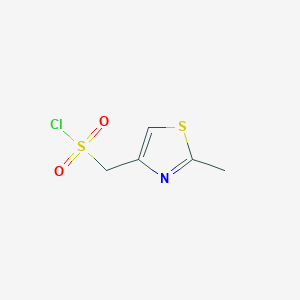
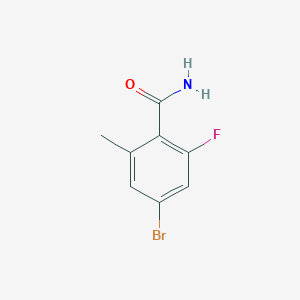
![1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole](/img/structure/B1526075.png)
![tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate](/img/structure/B1526077.png)

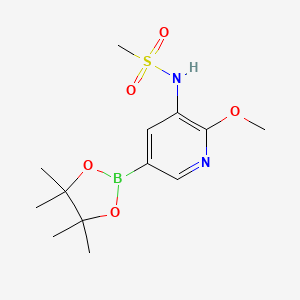
![1-Oxa-5-azaspiro[2.3]hexane-5-carboxylic acid phenylmethyl ester](/img/structure/B1526080.png)
